molecular formula C22H20N2O4 B2717570 2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899386-46-0

2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2717570
CAS RN: 899386-46-0
M. Wt: 376.412
InChI Key: CQFOGBIGBSCCIN-UHFFFAOYSA-N
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Description

The compound belongs to the class of chromeno[2,3-d]pyrimidines . Chromeno[2,3-d]pyrimidines have received much attention because of their interesting biological properties such as anticancer, antimicrobial, antitubercular, antibacterial, antiproliferative, and antioxidant activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The chromeno[2,3-d]pyrimidine core could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, 2-Ethyl-8,8-dimethyl-5-phenyl-8,9-dihydro-3H-chromeno[2,3-d] pyrimidine-4,6(5 H ,7 H )-dione, is a creamy powder with a melting point of 315–317°C .

Future Directions

The future directions for this compound could involve further studies to determine its biological activities and potential applications in medicine or other fields. Given the biological activities of similar compounds, it could be a promising area of research .

properties

IUPAC Name

2-ethyl-8-methoxy-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-18-23-21-19(20(25)16-10-9-15(27-2)13-17(16)28-21)22(26)24(18)12-11-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFOGBIGBSCCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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